molecular formula C12H13ClSe B14588309 2-Butyl-3-chloro-1-benzoselenophene CAS No. 61350-52-5

2-Butyl-3-chloro-1-benzoselenophene

Katalognummer: B14588309
CAS-Nummer: 61350-52-5
Molekulargewicht: 271.65 g/mol
InChI-Schlüssel: LNNNTPACUKHVIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-3-chloro-1-benzoselenophene is an organoselenium compound that features a benzoselenophene core with butyl and chloro substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-chloro-1-benzoselenophene typically involves the formation of the benzoselenophene core followed by the introduction of butyl and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzoselenophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reagents can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-3-chloro-1-benzoselenophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Butyl-3-chloro-1-benzoselenophene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Butyl-3-chloro-1-benzoselenophene involves its interaction with molecular targets through its selenium atom. The compound can undergo redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butyl-3-chloro-1-benzoselenophene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit different reactivity and biological activities, making them valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

61350-52-5

Molekularformel

C12H13ClSe

Molekulargewicht

271.65 g/mol

IUPAC-Name

2-butyl-3-chloro-1-benzoselenophene

InChI

InChI=1S/C12H13ClSe/c1-2-3-7-11-12(13)9-6-4-5-8-10(9)14-11/h4-6,8H,2-3,7H2,1H3

InChI-Schlüssel

LNNNTPACUKHVIB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C2=CC=CC=C2[Se]1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.